molecular formula C28H15N3O7 B11563019 2-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-5-nitro-1H-isoindole-1,3(2H)-dione

2-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11563019
M. Wt: 505.4 g/mol
InChI Key: MLTVYABHOQKQIQ-UHFFFAOYSA-N
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Description

5-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes multiple isoindole and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate isoindole derivatives with nitro-substituted phenoxy compounds under controlled conditions. The reaction often requires the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism by which 5-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The nitro groups may participate in redox reactions, altering the activity of target proteins. The isoindole moieties can interact with nucleic acids or other biomolecules, potentially disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific arrangement of isoindole and nitro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H15N3O7

Molecular Weight

505.4 g/mol

IUPAC Name

2-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C28H15N3O7/c32-25-22-12-10-20(15-24(22)28(35)29(25)16-5-2-1-3-6-16)38-19-8-4-7-17(13-19)30-26(33)21-11-9-18(31(36)37)14-23(21)27(30)34/h1-15H

InChI Key

MLTVYABHOQKQIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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